N,N-Diethyl-5-methylfuran-3-amine
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-diethyl-5-methylfuran-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-10(5-2)9-6-8(3)11-7-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
INNLJIBAOPUGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=COC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Fixed-Bed Catalytic Amidation (Continuous Process)
A relevant analogous method is the continuous fixed-bed catalytic synthesis of N,N-diethyl-m-substituted benzamides, which can be adapted for furan derivatives. This method involves:
- Stirring 5-methylfuran-3-carboxylic acid (or related acid derivative) with diethylamine in a solvent system to form a salt complex.
- Feeding this complex continuously into a catalytic fixed bed reactor under controlled temperature and pressure.
- Dehydration and solvent recovery steps yield the crude amine product.
- Final purification by vacuum distillation or rectification.
Key parameters from analogous benzamide synthesis (adapted for furan amine synthesis):
| Parameter | Typical Range/Value |
|---|---|
| Molar ratio (acid:diethylamine:solvent) | 1.0 : 1.0–15.0 : 0–25.0 |
| Fixed bed reaction temperature | 60 °C to 550 °C |
| Fixed bed reaction pressure | 0.1 MPa to 5.0 MPa |
| Mass space velocity | 0.1 h⁻¹ to 20.0 h⁻¹ |
| Yield | Up to 99.8% (molar yield) |
| Selectivity | Up to 98.9% |
This method offers advantages such as high conversion, selectivity, continuous operation, and low waste generation, making it industrially attractive for preparing N,N-diethyl-substituted amines including furan derivatives.
Catalytic Reductive Amination and N-Alkylation
Transition-Metal-Catalyzed N,N-Diethylation
Recent advances in transition-metal catalysis, especially ruthenium-based catalysts, have enabled efficient N-alkylation of amines with aldehydes or alcohols under mild conditions. For N,N-diethylation of amines, the following general procedure is applicable:
- React 5-methylfuran-3-amine (primary or secondary amine) with acetaldehyde or ethylating agents in the presence of a Ru-based catalyst (e.g., Ru/C).
- Use hydrogen gas under pressure (e.g., 2.5 MPa) and moderate temperature (100–140 °C).
- Employ solvents such as methanol or toluene.
- Reaction times typically range from 16 to 24 hours.
- The catalyst can be recycled after filtration and washing.
Typical reaction conditions and outcomes:
| Component | Condition/Value |
|---|---|
| Catalyst | 5% Ru/C or Ru(acac)₃ + ligands |
| Substrate | Primary or secondary amine |
| Alkylating agent | Aldehydes (e.g., acetaldehyde) |
| Solvent | Methanol, toluene |
| Temperature | 100–140 °C |
| Pressure (H₂) | 2.5 MPa |
| Reaction time | 16–24 hours |
| Yield | Moderate to excellent (up to >90%) |
This method allows selective N,N-dialkylation, including diethylation, with good functional group tolerance and is suitable for synthesizing tertiary amines like N,N-Diethyl-5-methylfuran-3-amine.
Phthalimide Route for N-Alkyl Amines (Relevant Analogous Method)
Another approach involves:
- Reacting phthalimide with alkylating agents (e.g., methyl iodide or deuterated methanol) in an inert solvent with a catalyst to form N-alkylphthalimide intermediates.
- Hydrolyzing or treating with acid to release the free amine or its salt.
- Subsequent alkylation or amination steps to introduce diethyl groups.
Though this method is more common for methylamine derivatives, it can be adapted for furan amines by starting with furan-substituted phthalimide derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Fixed-bed catalytic amidation | 5-methylfuran-3-carboxylic acid + diethylamine, catalytic fixed bed, 60–550 °C, 0.1–5 MPa | Continuous, high yield, scalable | Requires specialized equipment |
| Ru-catalyzed reductive amination | 5-methylfuran-3-amine + acetaldehyde, Ru/C catalyst, H₂, 100–140 °C, 2.5 MPa | Mild conditions, selective, recyclable catalyst | Longer reaction times |
| Phthalimide intermediate route | Phthalimide + alkylating agent, acid hydrolysis | High purity intermediates | Multi-step, less direct |
Research Findings and Practical Considerations
- The fixed-bed catalytic method is industrially preferred for large-scale synthesis due to its continuous operation and high efficiency.
- Transition-metal catalysis offers flexibility for functional group tolerance and can be adapted for various substituted amines.
- Reaction parameters such as temperature, pressure, molar ratios, and catalyst choice critically influence yield and selectivity.
- Purification typically involves chromatography or distillation to isolate the pure this compound.
- Environmental and economic factors favor catalytic and continuous methods due to reduced waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-5-methylfuran-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of this compound hydrochloride when treated with hydrochloric acid and a reducing agent.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N,N-diethyl-5-methylfuran-3-yl carbamate when reacted with chloroformates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Chloroformates, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: N,N-diethyl-5-methylfuran-3-carboxylic acid.
Reduction: this compound hydrochloride.
Substitution: N,N-diethyl-5-methylfuran-3-yl carbamate and other derivatives.
Scientific Research Applications
N,N-Diethyl-5-methylfuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methylfuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Methods : and highlight the use of coupling reagents (e.g., HATU) and amines like N-ethyl-N-isopropylpropan-2-amine in synthesizing furan-pyridine hybrids. These methods may apply to this compound but require optimization due to steric hindrance from diethyl groups .
- Biological Activity : ’s tetrahydrofuran-amines demonstrate chiral pharmacology, suggesting that this compound’s planar structure could limit enantiomer-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
